molecular formula C17H19N5O6S B2688120 methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-4-methoxybenzoate CAS No. 2034305-48-9

methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-4-methoxybenzoate

Cat. No.: B2688120
CAS No.: 2034305-48-9
M. Wt: 421.43
InChI Key: AJSBCSYGXZKSQO-UHFFFAOYSA-N
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Description

Methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-4-methoxybenzoate is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a benzoate ester

Mechanism of Action

Target of Action

The primary targets of methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-4-methoxybenzoate Similar pyrazole-bearing compounds have been found to exhibit potent antileishmanial and antimalarial activities . This suggests that the compound may target organisms causing these diseases, such as Leishmania strains and Plasmodium strains .

Mode of Action

The exact mode of action of This compound It’s suggested that similar compounds may interact with the active site of certain enzymes, leading to changes in their function .

Biochemical Pathways

The specific biochemical pathways affected by This compound It’s known that similar compounds can inhibit the growth ofLeishmania and Plasmodium , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of these organisms.

Result of Action

The molecular and cellular effects of This compound Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities , suggesting that they may lead to the death or inhibition of Leishmania and Plasmodium organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-4-methoxybenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Scientific Research Applications

Methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-4-methoxybenzoate has several applications in scientific research:

Properties

IUPAC Name

methyl 3-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O6S/c1-4-22-10-12(8-18-22)16-20-15(28-21-16)9-19-29(24,25)14-7-11(17(23)27-3)5-6-13(14)26-2/h5-8,10,19H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSBCSYGXZKSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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